Methyl 5-[2-(2-chlorophenyl)ethenyl]thiophene-2-carboxylate
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Overview
Description
Methyl 5-[2-(2-chlorophenyl)ethenyl]thiophene-2-carboxylate is a compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of Methyl 5-[2-(2-chlorophenyl)ethenyl]thiophene-2-carboxylate involves several steps. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
Methyl 5-[2-(2-chlorophenyl)ethenyl]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 5-[2-(2-chlorophenyl)ethenyl]thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Mechanism of Action
The mechanism of action of Methyl 5-[2-(2-chlorophenyl)ethenyl]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives can act as voltage-gated sodium channel blockers, which are important in the development of anesthetics . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Methyl 5-[2-(2-chlorophenyl)ethenyl]thiophene-2-carboxylate can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities and applications.
Properties
CAS No. |
61100-15-0 |
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Molecular Formula |
C14H11ClO2S |
Molecular Weight |
278.8 g/mol |
IUPAC Name |
methyl 5-[2-(2-chlorophenyl)ethenyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C14H11ClO2S/c1-17-14(16)13-9-8-11(18-13)7-6-10-4-2-3-5-12(10)15/h2-9H,1H3 |
InChI Key |
PZZJGPFWSJCNAT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(S1)C=CC2=CC=CC=C2Cl |
Origin of Product |
United States |
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